molecular formula C16H20N2O3S B5719874 N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B5719874
M. Wt: 320.4 g/mol
InChI Key: CSOPRUFJVWVARN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . Subsequent functionalization steps introduce the acetylphenyl and carbothioamide groups under controlled conditions, often involving the use of catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of spirocyclic compound synthesis apply. These include the use of scalable reactions, efficient purification techniques, and adherence to safety and environmental regulations. Industrial synthesis may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with enhanced properties.

Scientific Research Applications

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure can also influence the compound’s ability to interact with biological membranes and receptors, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12(19)13-3-2-4-14(11-13)17-15(22)18-7-5-16(6-8-18)20-9-10-21-16/h2-4,11H,5-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPRUFJVWVARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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